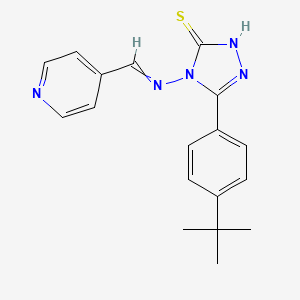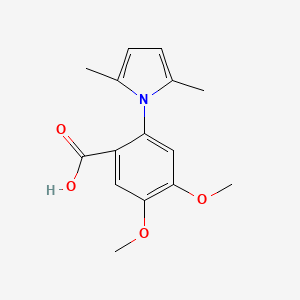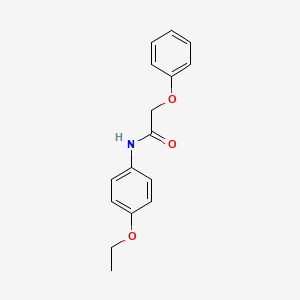![molecular formula C23H31N3O2 B5573217 2-butyl-8-[(1-methyl-1H-indol-6-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5573217.png)
2-butyl-8-[(1-methyl-1H-indol-6-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butyl-8-[(1-methyl-1H-indol-6-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C23H31N3O2 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.24162724 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Privileged Heterocycles and Bioactivity
Compounds containing the diazaspiro[5.5]undecane structure, similar to the one you're inquiring about, have been identified for their potential in treating a range of disorders. They are considered privileged heterocycles due to their bioactivity across various immune system, cell signaling, cardiovascular, and psychotic disorders. This wide-ranging potential makes them valuable scaffolds in medicinal chemistry for the development of new therapeutics (Blanco‐Ania, Heus, & Rutjes, 2017).
Catalyst-Free Synthesis
Research on the synthesis of nitrogen-containing spiro heterocycles, including diazaspiro[5.5]undecane derivatives, has shown that catalyst-free methods can yield these compounds efficiently. This approach facilitates the creation of complex structures without the need for metal catalysts, which is beneficial for simplifying synthesis procedures and reducing potential contaminants (Aggarwal, Vij, & Khurana, 2014).
Solid-Phase Synthesis
The solid-phase synthesis of diazaspiro[5.5]undecanes has been reported, utilizing microwave-assisted methods. This technique allows for the rapid assembly of complex heterocycles on a solid support, streamlining the synthetic process and enhancing the efficiency of compound library generation (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).
Photophysical Studies and TDDFT Calculations
Diazaspiro[5.5]undecane derivatives have also been studied for their photophysical properties, including solvatochromic analysis and theoretical density functional theory (TDDFT) calculations. These studies contribute to understanding the electronic structure and reactivity of such compounds, which is crucial for designing materials with specific optical properties (Aggarwal & Khurana, 2015).
Applications in Chemokine-Mediated Diseases
Some diazaspiro[5.5]undecane derivatives have been identified as CCR8 antagonists, showcasing their potential in treating chemokine-mediated diseases. This highlights the therapeutic relevance of such structures in addressing respiratory diseases and other conditions influenced by chemokine activity (Norman, 2007).
Propriétés
IUPAC Name |
2-butyl-8-(1-methylindole-6-carbonyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-3-4-12-25-16-23(11-8-21(25)27)10-5-13-26(17-23)22(28)19-7-6-18-9-14-24(2)20(18)15-19/h6-7,9,14-15H,3-5,8,10-13,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURPPMXSPWCIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2(CCCN(C2)C(=O)C3=CC4=C(C=C3)C=CN4C)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3,4-difluorobenzenesulfonamide](/img/structure/B5573143.png)
![3-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpropanamide](/img/structure/B5573151.png)

![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5573174.png)

![[4-[(4-Methylphenyl)carbamoyl]phenyl] thiophene-2-carboxylate](/img/structure/B5573196.png)
![2-Phenyltriazolo[4,5-f]quinoxalin-7-amine](/img/structure/B5573202.png)
![4-[(dimethylamino)sulfonyl]-N-(2-hydroxy-1,1-dimethylethyl)-2-thiophenecarboxamide](/img/structure/B5573203.png)

![2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5573212.png)

![1-[4-(3-fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B5573230.png)
![[4-(2,4-Dimethylphenyl)piperazin-1-yl]-(2-nitrophenyl)methanone](/img/structure/B5573237.png)
![[3-(3-methyl-2-buten-1-yl)-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5573239.png)
